molecular formula C18H22FN3 B12813898 N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine

N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine

Cat. No.: B12813898
M. Wt: 299.4 g/mol
InChI Key: NDEAIYMDNJLDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyl group, and a fluoropyridine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the fluoropyridine moiety. The reaction conditions often include the use of solvents like ethanol and THF, and reagents such as sodium borohydride for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine involves its interaction with specific molecular targets. It may act on neurotransmitter systems, influencing pathways related to neurological functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-Benzylpiperidin-4-yl)methyl)-3-fluoropyridin-2-amine is unique due to its specific combination of a piperidine ring, benzyl group, and fluoropyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C18H22FN3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3-fluoropyridin-2-amine

InChI

InChI=1S/C18H22FN3/c19-17-7-4-10-20-18(17)21-13-15-8-11-22(12-9-15)14-16-5-2-1-3-6-16/h1-7,10,15H,8-9,11-14H2,(H,20,21)

InChI Key

NDEAIYMDNJLDDA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC2=C(C=CC=N2)F)CC3=CC=CC=C3

Origin of Product

United States

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